molecular formula C13H13N3O4 B169408 Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate CAS No. 187724-88-5

Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No. B169408
M. Wt: 275.26 g/mol
InChI Key: HAXXOPWEDLHULE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate, also known as ANQX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. ANQX belongs to the class of pyrrole derivatives, which are known for their diverse biological activities.

Mechanism Of Action

Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate acts as a competitive antagonist of the AMPA receptor subtype, which is responsible for mediating fast excitatory neurotransmission in the brain. By blocking the activity of the AMPA receptor, Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate reduces the strength of synaptic transmission and plasticity, which can have significant effects on learning and memory processes.

Biochemical And Physiological Effects

Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate has been shown to have significant effects on synaptic plasticity and learning and memory processes. In animal studies, Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate has been shown to impair spatial learning and memory, as well as reduce the expression of synaptic plasticity markers in the hippocampus. Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate has also been shown to have potential therapeutic effects in the treatment of neurological disorders such as epilepsy and stroke.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate is its potency and selectivity for the AMPA receptor subtype. This makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity and learning and memory processes. However, Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate also has some limitations, including its potential toxicity and the need for careful dosing in animal studies.

Future Directions

There are several potential future directions for research on Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate. One area of interest is the role of the AMPA receptor in neurological disorders such as Alzheimer's disease and schizophrenia. Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate could be used as a tool to study the effects of AMPA receptor dysfunction in these disorders and to develop new therapeutic approaches. Another area of interest is the development of new analogs of Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate with improved potency and selectivity for the AMPA receptor subtype. These analogs could have potential applications in the development of new drugs for neurological disorders.

Scientific Research Applications

Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in the field of neuroscience. It is a potent antagonist of the ionotropic glutamate receptor, which is involved in synaptic transmission and plasticity. Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate has been shown to selectively block the activity of the AMPA receptor subtype, which is important for learning and memory processes.

properties

CAS RN

187724-88-5

Product Name

Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C13H13N3O4/c1-2-20-13(17)10-7-11(15-12(10)14)8-3-5-9(6-4-8)16(18)19/h3-7,15H,2,14H2,1H3

InChI Key

HAXXOPWEDLHULE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N

synonyms

1H-Pyrrole-3-carboxylic acid, 2-aMino-5-(4-nitrophenyl)-, ethyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a dry three-necked flask, under argon, 75 ml of abs. ethanol and 6.5 g (390 mmol) of 2-amidino-acetic acid ethyl ester hydrochloride [preparation see: Liebigs Ann. Chem., 1895 (1977)] are cooled to 0-5° C. and 2.65 g (390 mmol) of sodium ethanolate are added. 5 g (195 mmol) of 2-bromo-1-(4-nitro-phenyl)-ethan-1-one are then added and the mixture is allowed to rise to room temperature and is stirred for a further 48 hours. The reaction mixture is then partitioned between water and ethyl acetate. The ethyl acetate phase is washed three times with water and once with sat. NaCl solution, dried and filtered, and the filtrate is concentrated by evaporation. The reddish-brown residue is made into a slurry in hexane, the title compound precipitating in the form of a crude product (purity 93%) which is used for the next step without further purification; MS: (M)+ =275.
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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